2-Boronobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

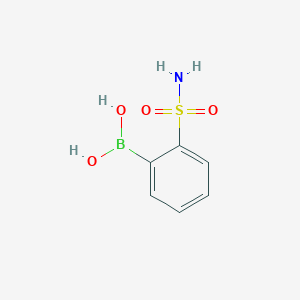

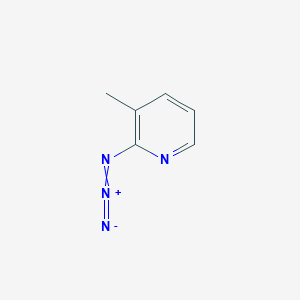

2-Boronobenzenesulfonamide, commonly referred to as BBS, is a type of organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. BBS is a useful reagent in organic synthesis and has a wide range of applications in the fields of biochemistry, pharmacology, and materials science.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Boron-containing compounds, including boronic acid polymers, have shown significant potential in biomedical applications. These applications range from the treatment of diseases like HIV, obesity, diabetes, and cancer to the development of new biomaterials. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers have made them valuable in creating advanced materials for health-related applications (J. Cambre & B. Sumerlin, 2011).

Aerospace Propulsion

Boron has found extensive applications in the field of aerospace propulsion due to its high energy content. Research focused on the ignition and combustion characteristics of both coated and uncoated boron particles under different oxygen pressures has paved the way for its use in rocket fuels and other propulsion applications (D. Liang et al., 2017).

Energy Materials and Neutron Capture Agents

Metal boranes, including higher boron-hydrogen compounds, are being explored for their applications as energy materials and neutron capture agents in cancer treatment. These compounds have potential uses in ion-conductors for batteries, hydrogen storage materials, and even as rocket fuels. The research in this area is expanding to include metal borohydrides and higher metal boranes for various applications (B. Hansen et al., 2016).

Boron in Drug Discovery

Boron compounds, including carboranes, have emerged as unique pharmacophores in the development of biologically active compounds. They offer structural features that are valuable for the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics of antibodies that recognize important saccharides (F. Issa et al., 2011).

Tissue Engineering and Regenerative Medicine

The role of boron in tissue engineering and regenerative medicine has been highlighted through studies on borax-loaded materials. These studies demonstrate the enhancement of myotube formation and suggest a potential mechanism involving cooperation with Ca(2+), highlighting the importance of boron in muscular diseases treatment and regeneration (P. Rico et al., 2015).

Fire Retardancy and Wood Preservation

Boron compounds have been used to develop technologies for the combined fire retardant/wood preservative treatment, satisfying the requirements of both fire retardancy and wood preservation standards. This dual functionality is primarily attributed to boron's ability to offer resistance to fire and biodegradation, making it suitable for exterior wood applications (D. Marney & L. J. Russell, 2008).

Sensing Applications

Boronic acid's interaction with diols has been exploited in the development of fluorescent chemosensors for the detection of carbohydrates and bioactive substances. This has significant implications for disease prevention, diagnosis, and treatment through the sensitive and selective detection of biological molecules (S. Huang et al., 2012).

Wirkmechanismus

Mode of Action

Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis . The boronic acid moiety may also play a role in its interaction with its targets.

Biochemical Pathways

Boron reagents are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Eigenschaften

IUPAC Name |

(2-sulfamoylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,(H2,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFORZWBCSDBOGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617254 |

Source

|

| Record name | (2-Sulfamoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193753-37-6 |

Source

|

| Record name | (2-Sulfamoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)